Atto 590 NHS ester
Overview
Description
Atto 590 NHS ester is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and thermal stability. It is widely used in biological research for labeling and imaging applications due to its moderate hydrophilicity and optimal excitation within the 575-610 nm wavelength range.
Biochemical Analysis
Biochemical Properties
Atto 590 NHS ester readily reacts with compounds containing amino groups, forming a chemically stable amide bond between the dye and proteins . The pH of the solution must be adjusted sufficiently high to obtain a high concentration of unprotonated amino groups .
Cellular Effects
As a fluorescent marker, it can be used to label proteins or antibodies , which can then be tracked to study various cellular processes.
Molecular Mechanism
This compound forms a chemically stable amide bond with proteins and other amine-containing substrates . This reaction is facilitated by the N-hydroxysuccinimidyl (NHS) ester group in the this compound molecule .
Temporal Effects in Laboratory Settings
When stored as indicated, Atto 590 NHS esters are stable for at least 3 years . The NHS-ester also reacts with the hydroxyl ions in the solution to yield “free dye”, which is no longer reactive .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atto 590 NHS ester is synthesized through a series of chemical reactions involving rhodamine derivatives and N-hydroxysuccinimide (NHS) esterification. The reaction typically involves the activation of the NHS ester group, which reacts with amino groups on target molecules to form a stable amide bond.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated chemical reactors and purification systems to ensure high purity and consistency. The process includes the following steps:
Synthesis of Rhodamine Derivative: The rhodamine core structure is synthesized through a multi-step organic synthesis process.
NHS Esterification: The rhodamine derivative is then reacted with NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Purification: The resulting product is purified using techniques such as column chromatography and recrystallization to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Atto 590 NHS ester primarily undergoes amide bond formation reactions with amino-containing substrates. The NHS ester group reacts with primary and secondary amines to form stable amide bonds.
Common Reagents and Conditions:
Reagents: NHS ester, amino-containing substrates (proteins, peptides, nucleotides), coupling agents (DCC, EDC).
Conditions: The reaction is typically carried out in a buffered aqueous solution at a pH of 7-9 to ensure the amino groups are unprotonated and reactive.
Major Products Formed: The major product of the reaction is the labeled substrate, where the Atto 590 dye is covalently attached to the target molecule through an amide bond.
Scientific Research Applications
Atto 590 NHS ester is extensively used in various scientific research fields due to its fluorescent properties. Some of its applications include:
Fluorescence Microscopy: Used in advanced imaging techniques such as PALM, dSTORM, and STED microscopy for high-resolution imaging.
Flow Cytometry: Employed in flow cytometry (FACS) for analyzing and sorting cells based on fluorescence.
Fluorescence In Situ Hybridization (FISH): Utilized in FISH for detecting and localizing specific DNA sequences within cells.
Protein Labeling: Used for labeling proteins and peptides in biochemical assays and structural studies.
Single-Molecule Detection: Suitable for single-molecule detection applications due to its high fluorescence quantum yield and photostability.
Mechanism of Action
The mechanism of action of Atto 590 NHS ester involves the formation of a stable amide bond between the NHS ester group and the amino group of the target molecule. This reaction is facilitated by the presence of a coupling agent (e.g., DCC) and occurs under buffered conditions to ensure the amino group is unprotonated. The resulting amide bond is chemically stable and resistant to hydrolysis, making it suitable for long-term labeling and imaging applications.
Molecular Targets and Pathways: The primary molecular target of this compound is the amino group on proteins, peptides, and nucleotides. The dye can be used to label various biomolecules, allowing researchers to study their structure, function, and interactions within biological systems.
Comparison with Similar Compounds
Alexa Fluor 594: Another rhodamine-based dye with similar excitation and emission properties.
Atto 647N: A near-infrared dye with similar applications in fluorescence imaging.
Atto 488: A green-fluorescent dye used for labeling and imaging applications.
Atto 647: A red-fluorescent dye with high photostability and quantum yield.
Properties
IUPAC Name |
2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N3O7.ClHO4/c1-9-42-31-18-33-29(16-26(31)22(3)20-40(42,5)6)37(30-17-27-23(4)21-41(7,8)43(10-2)32(27)19-34(30)50-33)28-15-24(11-12-25(28)38(47)48)39(49)51-44-35(45)13-14-36(44)46;2-1(3,4)5/h11-12,15-21H,9-10,13-14H2,1-8H3;(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJDVERDESTYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42ClN3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849484 | |
Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670269-33-7 | |
Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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